molecular formula C23H24N8O2 B2974241 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1448125-99-2

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Número de catálogo: B2974241
Número CAS: 1448125-99-2
Peso molecular: 444.499
Clave InChI: ZSZYNRNMHGOCTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a phthalazinone core modified with a pyrrolidinylethyl side chain and a benzamide group substituted with a tetrazole ring. The phthalazinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The pyrrolidinylethyl substituent may improve solubility and membrane permeability due to its basic amine functionality, a feature common in neuroactive or receptor-targeting compounds .

Propiedades

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O2/c32-22(17-6-5-7-18(14-17)31-16-25-27-28-31)24-15-21-19-8-1-2-9-20(19)23(33)30(26-21)13-12-29-10-3-4-11-29/h1-2,5-9,14,16H,3-4,10-13,15H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYNRNMHGOCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with a unique structure that combines multiple pharmacologically relevant moieties. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of approximately 444.5 g/mol. Its structure features a phthalazinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the pyrrolidine and tetrazole groups further enhances its potential pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study focused on novel phthalazinone derivatives demonstrated significant inhibitory activity against human cancer cell lines, suggesting that N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide may also possess similar properties due to its structural similarities .

The mechanism by which phthalazinone derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process can be mediated through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific interactions of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide with cellular targets remain to be fully elucidated.

Anti-Virulence Activity

In addition to anticancer effects, compounds with similar structural features have been investigated for their anti-virulence properties against pathogenic bacteria. For example, research into anti-Virulence therapeutics has shown that certain phthalazinone derivatives can inhibit virulence factors produced by pathogenic bacteria, thus providing a dual action against infections .

Case Studies and Research Findings

StudyFindings
Novel Phthalazinone Derivatives Demonstrated significant cytotoxicity against various cancer cell lines .
Anti-Virulence Therapeutics Inhibition of ADP-ribosyltransferase toxins that are key virulence factors in pathogenic bacteria .
Metabolic Stability Investigated metabolic stability in human hepatocytes, indicating potential for therapeutic use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant molecules (Table 1). Key analogues include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Phthalazinone Tetrazolyl benzamide, pyrrolidinylethyl ~452.5* High polarity, potential kinase binding
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolopyrimidine-chromenone Fluorophenyl, fluorobenzamide, isopropyl 589.1 Anticandidate activity, MP: 175–178°C
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () Quinazolinone-pyrazole Acetylphenyl, methylquinazolinone ~434.5* Crystallographically characterized
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, ) Pyrazolopyridine Ethylpyrazole, dimethylpyridine 374.4 Small-molecule inhibitor candidate

Notes:

  • MP = Melting Point.

Key Findings from Comparative Analysis

Solubility and Pharmacokinetics : The pyrrolidinylethyl side chain introduces a basic amine, contrasting with ’s lipophilic fluorophenyl and ’s ethylpyrazole. This may enhance aqueous solubility but reduce blood-brain barrier penetration compared to more hydrophobic analogues .

Thermal Stability : ’s compound (MP: 175–178°C) suggests moderate stability, while the target’s melting point is unreported. Crystallographic data from highlights the role of hydrogen bonding in stabilizing similar structures .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the phthalazinone core, analogous to the Suzuki coupling and amidation steps described in .

Research Implications and Limitations

The lumping strategy () supports grouping such compounds based on shared heterocyclic cores and substituent reactivity, streamlining computational modeling . However, the absence of explicit binding or toxicity data necessitates further experimental validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.